molecular formula C16H28N2O3Si B12999763 6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B12999763
M. Wt: 324.49 g/mol
InChI Key: VHODDVSQSBUIKH-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetrahydroindazole core, which is often associated with bioactive properties.

Preparation Methods

The synthesis of 6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tetrahydroindazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trimethylsilyl group: This step often involves the use of trimethylsilyl chloride in the presence of a base.

    Attachment of the ethoxy group: This can be done through etherification reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated and scalable processes.

Chemical Reactions Analysis

6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trimethylsilyl group, which can be replaced by other nucleophiles.

    Hydrolysis: The ester or ether linkages in the compound can be hydrolyzed under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s bioactive properties make it a candidate for studying biological pathways and interactions.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid include other tetrahydroindazole derivatives These compounds share a similar core structure but may differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C16H28N2O3Si

Molecular Weight

324.49 g/mol

IUPAC Name

6,6-dimethyl-1-(2-trimethylsilylethoxymethyl)-5,7-dihydro-4H-indazole-3-carboxylic acid

InChI

InChI=1S/C16H28N2O3Si/c1-16(2)7-6-12-13(10-16)18(17-14(12)15(19)20)11-21-8-9-22(3,4)5/h6-11H2,1-5H3,(H,19,20)

InChI Key

VHODDVSQSBUIKH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1)N(N=C2C(=O)O)COCC[Si](C)(C)C)C

Origin of Product

United States

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